2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)5-4-10(15-16)13(19)17-7-9-3-2-6-14-11(9)8-17/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMDLTVACBTETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl Levulinate Derivatives
Ethyl levulinate serves as a precursor for constructing the pyrrolopyridine framework. Bromination at the γ-position followed by cyclization with ammonia or amines generates the bicyclic core. For example:
- Bromination : Ethyl levulinate treated with bromine in chloroform at 0°C yields ethyl 4-bromo-4-oxopentanoate.
- Cyclization : Reaction with ammonium acetate in ethanol under reflux forms the pyrrolopyridine ring.
Optimization Note : Triethylamine is critical for neutralizing HBr generated during cyclization, improving yields to >70%.
Functionalization at Position 6
The ketone at position 6 is introduced via oxidation of a secondary alcohol or through Friedel-Crafts acylation. In one protocol, ethyl 2-methylpyrrolo[3,4-b]pyridine-6-carboxylate is hydrolyzed to the carboxylic acid using concentrated HCl, followed by conversion to the acid chloride with thionyl chloride.
Synthesis of 2-Methyl-2,3-Dihydropyridazin-3-One
Hydrazine Cyclocondensation
Dihydropyridazinones are synthesized by reacting β-keto esters with hydrazine derivatives. For the target compound:
- Substrate Preparation : Ethyl 4-oxo-6-(pyrrolopyridine-6-carbonyl)pentanoate is synthesized via Claisen condensation between ethyl acetoacetate and the pyrrolopyridine carbonyl chloride.
- Cyclization : Treatment with methylhydrazine in ethanol at reflux for 48 hours yields the dihydropyridazinone ring.
Representative Data :
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 4-oxopentanoate derivative | Methylhydrazine | EtOH, reflux | 61–81 |
Coupling Strategies for Final Assembly
Acyl Chloride-Mediated Coupling
The pyrrolopyridine-6-carbonyl chloride is reacted with the dihydropyridazinone under Schotten-Baumann conditions:
- Activation : Pyrrolopyridine-6-carboxylic acid is treated with thionyl chloride to form the acyl chloride.
- Coupling : The acyl chloride is added to a solution of 2-methyl-2,3-dihydropyridazin-3-one in dichloromethane with triethylamine as a base.
Challenges : Competing acylation at the pyridazinone nitrogen necessitates careful stoichiometry control.
Peptide Coupling Reagents
Using EDCl and HOBt in DMF at 0–25°C achieves milder conditions, suppressing side reactions. This method is preferred for acid-sensitive substrates.
Yield Comparison :
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl chloride | DCM | 0°C | 45 |
| EDCl/HOBt | DMF | 25°C | 68 |
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Alternative Routes and Emerging Methodologies
N-Heterocyclic Carbene (NHC) Catalysis
A recent approach employs NHC-catalyzed oxidative [3+3] annulation between enals and pyrazol-5-amines to access pyrrolopyridine derivatives. Adapting this method could streamline the synthesis of advanced intermediates.
Continuous Flow Reactors
Patent data suggests that continuous flow systems reduce reaction times for dihydropyridazinone cyclization from 48 hours to <2 hours, enhancing throughput.
Industrial-Scale Considerations
Cost-Effective Purification
Flash chromatography with dichloromethane/methanol (98:2) achieves >95% purity for gram-scale batches. Recrystallization from dichloromethane/hexane mixtures further refines the product.
Environmental Impact
Solvent recovery systems for ethanol and DMF are mandated in EU and US facilities, reducing waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant anticancer properties. The target compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast and lung cancer cells by modulating key signaling pathways like the PI3K/Akt pathway .
2. Neuroprotective Effects
The neuroprotective properties of pyrrolopyridines have been explored in various studies. The compound may offer protective effects against neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells. Research has indicated that related compounds can enhance cognitive function and protect against neurotoxicity .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that pyrrolo[3,4-b]pyridine derivatives possess inhibitory effects against a range of bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Pharmacological Insights
1. Enzyme Inhibition
The compound is a candidate for enzyme inhibition studies, particularly targeting kinases involved in cancer progression. Inhibitors derived from pyrrolo[3,4-b]pyridine frameworks have shown promise in selectively inhibiting tumor-associated kinases, thus providing a therapeutic avenue for targeted cancer therapies .
2. Drug Development
The unique structural attributes of 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one make it a valuable scaffold for drug development. Its ability to interact with various biological targets can lead to the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects .
Material Science Applications
1. Organic Electronics
The compound's electronic properties suggest potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Comparison with Similar Compounds
Dihydropyridazinone Derivatives
Compounds like 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones () share the dihydropyridazinone core but differ in substituents. For example, compound 3a-3h in features halogen (Cl) and aryl (Ph) groups at positions 5 and 6, respectively.
Thienopyridine-Substituted Analogs
2-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one () replaces the pyrrolopyridine with a thieno[3,2-c]pyridine moiety.
Pyrrolo[3,4-b]pyridine Modifications
Carbonyl-Linked Derivatives
The compound (4-(difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone () shares the pyrrolo[3,4-b]pyridine-carbonyl motif but attaches it to a difluoromethoxy-phenyl scaffold. The ethynylpyridine group introduces conformational rigidity, contrasting with the dihydropyridazinone core’s flexibility in the target compound .
Functional Group Variations
- 6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one () features a hydroxyethyl group instead of a carbonyl, increasing hydrophilicity. This modification could enhance aqueous solubility but reduce membrane permeability compared to the target compound .
- 3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride () introduces a CF₃ group, which may improve metabolic stability via electron-withdrawing effects, a property absent in the target compound’s methyl group .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated using fragment-based methods. †Calculated from molecular formula C₁₄H₁₂N₄O₂. ‡Range based on substituents in .
Biological Activity
2-Methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one (CAS Number: 2310083-74-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 256.26 g/mol. It features a pyrrolo[3,4-b]pyridine core fused with a dihydropyridazine moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₂ |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 2310083-74-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions followed by functional group modifications to introduce the carbonyl and dihydropyridazine groups.
Anticancer Activity
Research indicates that derivatives of the pyrrolo[3,4-b]pyridine structure exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and metastasis. One study reported that certain derivatives inhibited breast cancer cell proliferation and induced apoptosis in vitro by targeting FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR subtypes .
Anti-inflammatory Effects
The compound's structural analogs have demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to stimuli like lipopolysaccharides. This suggests a potential use in treating inflammatory diseases .
Antimicrobial Properties
In addition to anticancer and anti-inflammatory activities, some derivatives have been evaluated for antimicrobial activity. The presence of nitrogen heterocycles in their structure is linked to enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives. Modifications at specific positions on the ring system can significantly affect potency and selectivity against various biological targets:
- Positioning of Functional Groups : Substituents at different positions on the pyrrole or pyridine rings can enhance or diminish activity.
- Ring Modifications : Altering the saturation levels or introducing additional rings can impact binding affinity and selectivity for targets such as FGFRs or phosphodiesterases (PDEs) involved in inflammatory pathways.
Study on FGFR Inhibition
A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives found that compound 4h exhibited potent FGFR inhibitory activity with IC50 values significantly lower than those of existing drugs. This compound not only inhibited cell proliferation but also reduced migration and invasion capabilities in breast cancer cell lines .
Evaluation of Anti-inflammatory Properties
Another investigation into the anti-inflammatory potential of related compounds revealed that they effectively reduced TNF-α release from activated macrophages. This highlights their potential application in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Q & A
Q. What are the key challenges in synthesizing 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, including cyclization, coupling, and functional group transformations. For example, the pyrrolo[3,4-b]pyridine core may require condensation of a pyrrole intermediate with a pyridazine derivative under basic conditions (e.g., KOH in dioxane/water) . Optimization strategies:
- Temperature control : Lower yields at high temperatures due to side reactions (e.g., decomposition of the pyrrolo-pyridine core).
- Catalyst selection : Palladium catalysts for cross-coupling steps may improve regioselectivity .
- Purification : Use preparative TLC or HPLC to isolate the product from byproducts (e.g., unreacted halides) .
Table 1 : Example synthesis optimization for a related pyridazinone derivative :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | KOH, dioxane/H₂O, RT | 65 | 92% |
| Coupling | Pd(PPh₃)₄, DMF, 80°C | 78 | 89% |
| Final purification | Prep-TLC (petroleum ether/EtOAc) | 80 | 95% |
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- NMR spectroscopy : Confirm regiochemistry of the pyrrolo-pyridine and pyridazinone moieties. For example, -NMR can identify characteristic proton environments (e.g., diastereotopic protons in the dihydropyridazinone ring) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns consistent with the fused bicyclic structure .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for chiral intermediates .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Enzyme inhibition assays : Test against targets like DPP-4 or kinases, given structural similarities to pyrrolo-pyridine inhibitors (e.g., IC₅₀ determination using fluorescence-based assays) .
- Cytotoxicity profiling : Use cell lines (e.g., HEK-293 or HepG2) to evaluate selectivity and therapeutic index .
- Solubility and stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Core modifications : Replace the methyl group on the pyridazinone ring with bulkier substituents (e.g., trifluoromethyl) to enhance target binding .
- Linker flexibility : Adjust the carbonyl linker between the pyrrolo-pyridine and pyridazinone moieties to balance conformational rigidity and potency .
- Electron-withdrawing groups : Introduce halogens (e.g., Cl) on the pyridine ring to improve metabolic stability .
Table 2 : Example SAR for a DPP-4 inhibitor analogue :
| Substituent | DPP-4 IC₅₀ (nM) | Selectivity (vs. DPP-8/9) |
|---|---|---|
| -CH₃ | 12 | 50-fold |
| -CF₃ | 8 | 100-fold |
| -Cl | 10 | 80-fold |
Q. What strategies mitigate off-target effects while maintaining potency?
- Selectivity profiling : Screen against related enzymes (e.g., DPP-8/9 for DPP-4 inhibitors) to identify structural motifs causing cross-reactivity .
- Crystallographic studies : Resolve co-crystal structures with off-target proteins to redesign critical binding interactions .
- Proteome-wide profiling : Use affinity pulldown assays or chemoproteomics to identify unintended targets .
Q. How can computational modeling predict binding modes and guide synthetic efforts?
- Molecular docking : Simulate interactions with target active sites (e.g., DPP-4’s catalytic triad) using software like AutoDock Vina .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize substituents with favorable ΔG values .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Q. How should conflicting data on biological activity be resolved (e.g., divergent IC₅₀ values across studies)?
- Standardize assay conditions : Control variables like ATP concentration (for kinases) or enzyme batch .
- Validate purity : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR vs. fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
